molecular formula C11H12N4OS B2876149 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2178773-49-2

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2876149
CAS No.: 2178773-49-2
M. Wt: 248.3
InChI Key: MUDAHGPZRVWQDI-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a thiophene ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2H-1,2,3-triazole, azetidine, and thiophene derivatives.

    Formation of the Triazole Ring:

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling Reactions: The final compound is obtained by coupling the triazole and azetidine intermediates with the thiophene derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole or azetidine rings, potentially modifying their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or organometallic reagents under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazole or azetidine derivatives.

    Substitution Products: Halogenated or alkylated thiophene derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.

    Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine:

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes due to its unique structure.

Industry:

    Pharmaceuticals: As a building block for the synthesis of more complex drug molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in pathogens. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    1-(2H-1,2,3-triazol-2-yl)azetidine: Lacks the thiophene ring, potentially altering its electronic properties and reactivity.

    2-(Thiophen-3-yl)ethan-1-one: Lacks the triazole and azetidine rings, making it less versatile in terms of chemical reactivity.

Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties not found in simpler analogs. This structural complexity allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDAHGPZRVWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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